N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Interpretation
1H NMR (400 MHz, DMSO-$$d_6$$):
- Pyrimidine protons : A singlet at δ 8.66 ppm corresponds to the H-5 proton of the pyrimidine ring.
- Dimethylamino group : A singlet at δ 3.15 ppm integrates for six protons (-N(CH$$3$$)$$2$$).
- Ethylamino linker :
- Methylene protons adjacent to nitrogen: δ 3.40–3.60 ppm (multiplet, 2H, -CH$$2$$NH-).
- Terminal methylene group: δ 2.90 ppm (triplet, 2H, -CH$$2$$N-).
- Thiadiazole methyl : δ 2.52 ppm (singlet, 3H, -S-C(CH$$_3$$)).
13C NMR (100 MHz, DMSO-$$d_6$$):
- Pyrimidine carbons :
- C-2 (CH$$_3$$): 22.4 ppm.
- C-4 (N-linked): 158.9 ppm.
- C-6 (N(CH$$3$$)$$2$$): 162.1 ppm.
- Thiadiazole carbons :
- C-5 (carboxamide): 167.3 ppm.
- C-4 (CH$$_3$$): 14.8 ppm.
- Carboxamide carbonyl : 169.5 ppm.
Infrared (IR) Absorption Profile Analysis
IR spectroscopy (KBr pellet, cm$$^{-1}$$):
- N-H stretch : 3320 (carboxamide NH).
- C=O stretch : 1655 (carboxamide carbonyl).
- C-N stretch : 1240 (pyrimidine and thiadiazole rings).
- C-S-C asymmetric stretch : 690 (thiadiazole ring).
Table 2: Key IR Absorptions
| Bond/Vibration | Wavenumber (cm$$^{-1}$$) |
|---|---|
| N-H (stretch) | 3320 |
| C=O (stretch) | 1655 |
| C-N (aromatic) | 1240 |
| C-S-C (thiadiazole) | 690 |
Mass Spectrometric Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS):
- Molecular ion peak : m/z 321.4 ([M+H]$$^+$$).
- Major fragments :
- m/z 178.1 (pyrimidine-ethylamino ion).
- m/z 143.0 (thiadiazole-carboxamide fragment).
- Diagnostic cleavages :
- Loss of -CONHCH$$2$$CH$$2$$NH- (Δm/z = 102).
- Cleavage of the thiadiazole ring (Δm/z = 85).
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-311++G(d,p) level reveal:
- Bond lengths :
- Pyrimidine C-N: 1.33–1.37 Å.
- Thiadiazole C-S: 1.71 Å.
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
- Charge distribution :
- Negative charge on pyrimidine N-1 (-0.45 e).
- Positive charge on thiadiazole S (+0.32 e).
Table 3: DFT-Derived Geometric Parameters
| Parameter | Value |
|---|---|
| Pyrimidine C-N bond | 1.35 Å |
| Thiadiazole C-S bond | 1.71 Å |
| HOMO-LUMO energy gap | 4.2 eV |
Properties
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7OS/c1-8-12(22-19-18-8)13(21)15-6-5-14-10-7-11(20(3)4)17-9(2)16-10/h7H,5-6H2,1-4H3,(H,15,21)(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDJFNGWZVFHRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCNC2=CC(=NC(=N2)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine and thiadiazole intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). The final step involves the coupling of the intermediates under controlled temperature and pH conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound belongs to a broader class of pyrimidinylamino-thiazole/thiadiazole carboxamides. Key analogs include:
BMS-354825 (Dasatinib)
- Structure: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide .
- Key Differences: Core: Thiazole (vs. thiadiazole in the target compound). Substituents: Chloro and hydroxyethyl-piperazine groups (vs. dimethylamino and ethylamino groups).
- Pharmacology: Potent dual Src/Abl kinase inhibitor with antitumor activity in chronic myelogenous leukemia (CML) models .
BP 27386 (Biopharmacule Catalog)
- Structure: N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-5-thiazolecarboxamide .
- Key Differences: Core: Thiazole (vs. thiadiazole). Substituents: Chloro at pyrimidine (vs. dimethylamino).
- Activity : Likely optimized for kinase inhibition but with reduced solubility due to chloro groups .
TRC-C364924
- Structure: 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide .
- Key Differences: Core: Thiazole. Substituents: Dichlorophenyl and chloro-pyrimidine (vs. dimethylamino and methyl-thiadiazole).
Data Table: Structural and Functional Comparison
Functional and Pharmacological Insights
- Thiadiazole vs. Thiazole-based analogs (e.g., BMS-354825) show proven kinase inhibition but may suffer from metabolic instability due to sulfur oxidation .
- Impact of Substituents: Dimethylamino Group: Enhances solubility and may reduce off-target toxicity compared to chloro substituents in BP 27386 and TRC-C364924 . Hydroxyethyl-piperazine (BMS-354825): Improves pharmacokinetics by increasing water solubility and tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
